Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate
Overview
Description
Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms the desired pyrazolopyridine structure, which can then be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can reduce the compound to form tetrahydropyrazolopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Tetrahydropyrazolopyridine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies:
Mechanism of Action
The mechanism of action of methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
1H-pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
1H-pyrazolo[4,3-C]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[1,5-A]pyridine:
Uniqueness: Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features make it a valuable scaffold for the development of bioactive molecules and novel materials .
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFNXASXNIENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733688 | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-72-1 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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